molecular formula C20H25NO6 B5208433 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Katalognummer: B5208433
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: MFZKLNJTMNKTLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl 4-(3,4-dimethoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a substituted phenyl ring at the 4-position and methyl ester groups at the 3- and 5-positions. The 1,4-DHP scaffold is a privileged structure in medicinal chemistry, particularly in cardiovascular therapeutics, due to its calcium channel-blocking activity . Key structural features of this compound include:

  • 3,4-Dimethoxyphenyl substituent: Provides electron-donating methoxy groups, influencing electronic distribution and binding interactions.
  • Trimethyl substitution at positions 1, 2, and 6: Enhances steric effects and may modulate ring puckering dynamics, as described by Cremer and Pople’s coordinates for monocyclic systems .
  • Dimethyl ester groups: Compared to bulkier esters (e.g., diethyl or diisopropyl), these may improve solubility and metabolic stability.

Crystallographic studies (e.g., via SHELX software ) and structure validation protocols (e.g., Spek’s methods ) have been critical in confirming its conformation and stereoelectronic properties.

Eigenschaften

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-11-16(19(22)26-6)18(17(20(23)27-7)12(2)21(11)3)13-8-9-14(24-4)15(10-13)25-5/h8-10,18H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZKLNJTMNKTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with acetoacetic ester in the presence of ammonia or an amine catalyst. This reaction forms the dihydropyridine ring structure, which is then further modified by introducing methyl groups through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may act on ion channels, receptors, or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among 1,4-DHP Derivatives

Compound Name Aryl Substituent Ester Groups Additional Substituents Biological Activity/Notes
Target Compound 3,4-Dimethoxyphenyl 3,5-Dimethyl 1,2,6-Trimethyl Potential calcium channel modulation
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-DHP 4-Methoxyphenyl 3,5-Diethyl 2,6-Dimethyl Antimicrobial, anti-inflammatory
Diisopropyl 4-(3-nitrophenyl)-1,4-DHP 3-Nitrophenyl 3,5-Diisopropyl 2,6-Dimethyl, 1-(4-methoxyphenyl) Bulkier esters may reduce solubility
3,5-Dimethyl 4-(3-methoxyphenyl)-1,4-DHP 3-Methoxyphenyl 3,5-Dimethyl 1,2,6-Trimethyl Structural isomer with altered electronic effects
Nifedipine Analog 3-Nitrophenyl 3,5-Dimethyl 2,6-Dimethyl Clinically used calcium channel blocker

Key Observations :

  • Aryl Group Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to nitro (e.g., nifedipine) or single methoxy substituents. This may improve redox stability or receptor affinity .
  • Ester Group Size : Dimethyl esters (target compound) likely offer faster metabolic clearance than diethyl or diisopropyl esters, which could prolong half-life but reduce bioavailability .
  • Trimethyl vs.

Pharmacological Activity

  • Nifedipine Analogues : Compounds with 3-nitrophenyl groups (e.g., nifedipine) exhibit potent vasodilation but may cause reflex tachycardia. The target compound’s 3,4-dimethoxyphenyl group could mitigate this by altering voltage-dependent binding .
  • Pyrazole-Modified DHPs : Derivatives like those in show expanded activity (e.g., antimicrobial) due to heterocyclic additions, which the target compound lacks.

Physicochemical Properties

  • Solubility : Dimethyl esters (logP ~2.1) are less lipophilic than diethyl (logP ~2.8) or diisopropyl (logP ~3.5) derivatives .
  • Stability : The 3,4-dimethoxyphenyl group may reduce photodegradation risks compared to nitro-containing DHPs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.